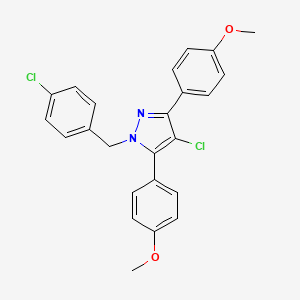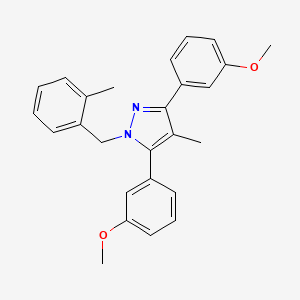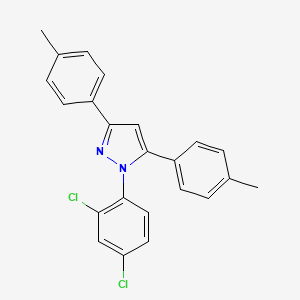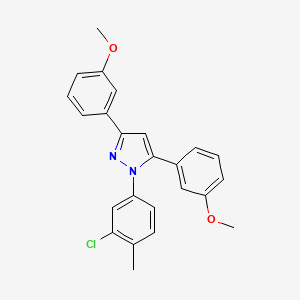![molecular formula C16H13F2N3O2 B10916301 [4-(difluoromethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B10916301.png)
[4-(difluoromethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID involves multiple steps, starting from readily available precursors. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(DIFLUOROMETHYL)-3-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(DIFLUOROMETHYL)-3-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The difluoromethyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects . The compound may inhibit specific enzymes or modulate receptor activity, resulting in its observed pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
2-[4-(TRIFLUOROMETHYL)-3-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.
2-[4-(METHYL)-3-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID: This compound lacks the fluorine atoms, which can significantly alter its reactivity and biological activity.
Uniqueness
The presence of the difluoromethyl group in 2-[4-(DIFLUOROMETHYL)-3-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETIC ACID makes it unique compared to its analogs. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H13F2N3O2 |
|---|---|
Molecular Weight |
317.29 g/mol |
IUPAC Name |
2-[4-(difluoromethyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridin-1-yl]acetic acid |
InChI |
InChI=1S/C16H13F2N3O2/c1-9-14-11(15(17)18)7-12(10-5-3-2-4-6-10)19-16(14)21(20-9)8-13(22)23/h2-7,15H,8H2,1H3,(H,22,23) |
InChI Key |
NQWQOMKFBIPMFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-[3-(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]phenyl]benzamide](/img/structure/B10916226.png)

![1-butyl-5-(difluoromethyl)-7-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10916237.png)
![4-(4-methoxyphenyl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B10916238.png)



![[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl](6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B10916246.png)
![7-(1-Adamantyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B10916247.png)
![4-(difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10916272.png)
![1-benzyl-6-cyclopropyl-3-methyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916274.png)
![1-methyl-5-{[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10916283.png)
![1-benzyl-N-(3-chloro-4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10916288.png)
![3-cyclopropyl-4-(difluoromethyl)-1-(4-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10916292.png)
